2-Phenyl-1,3-benzodioxole-2-acetic acid

Structure-Activity Relationship Benzodioxole Derivatives Medicinal Chemistry

Procure 2-Phenyl-1,3-benzodioxole-2-acetic acid with confidence for SAR-driven NSAID discovery. Unlike the 2-methyl analog (MDBA), the 2-phenyl substituent creates a unique steric and electronic environment that measurably alters binding affinity and COX inhibitory potency, eliminating experimental variability in medicinal chemistry programs. The free carboxylic acid permits rapid esterification for prodrug synthesis. Secure this structurally validated scaffold to advance your anti-inflammatory pipeline with reproducible research outcomes.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 21770-52-5
Cat. No. B8627379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,3-benzodioxole-2-acetic acid
CAS21770-52-5
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(OC3=CC=CC=C3O2)CC(=O)O
InChIInChI=1S/C15H12O4/c16-14(17)10-15(11-6-2-1-3-7-11)18-12-8-4-5-9-13(12)19-15/h1-9H,10H2,(H,16,17)
InChIKeyUDLZAJCBAVDAGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1,3-benzodioxole-2-acetic acid (CAS 21770-52-5) for Research and Pharmaceutical Intermediate Procurement


2-Phenyl-1,3-benzodioxole-2-acetic acid (CAS: 21770-52-5) is an organic compound with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol [1]. It belongs to the 1,3-benzodioxole chemical class, a ring system recognized in medicinal chemistry for its diverse biological potential, including anti-inflammatory and analgesic applications [1]. The compound features a benzodioxole core with a 2-phenyl substituent and an acetic acid side chain, which positions it as a versatile intermediate for the synthesis of more complex pharmacologically active derivatives [1].

Why Generic Substitution Fails for 2-Phenyl-1,3-benzodioxole-2-acetic acid (CAS 21770-52-5) in Research Applications


Generic substitution of 2-Phenyl-1,3-benzodioxole-2-acetic acid with other benzodioxole derivatives or aryl acetic acids is not scientifically defensible due to quantifiable differences in steric bulk, electronic properties, and biological activity profiles. The 2-phenyl substituent introduces a distinct steric and electronic environment that directly impacts binding affinity and selectivity in biological assays when compared to the 2-methyl analog (MDBA) or unsubstituted benzodioxole-2-acetic acid [1]. These structural variations translate into measurable differences in inhibitory potency, as demonstrated by comparative COX inhibition data within the benzodioxole class [1]. Consequently, substituting this specific compound without experimental validation would compromise the reproducibility and interpretability of research outcomes, particularly in structure-activity relationship (SAR) studies and medicinal chemistry optimization programs.

Quantitative Evidence for 2-Phenyl-1,3-benzodioxole-2-acetic acid (CAS 21770-52-5) in Drug Discovery and Medicinal Chemistry


Structural Differentiation from 2-Methyl-1,3-benzodioxole-2-acetic acid (MDBA) for SAR Studies

The 2-phenyl substituent in 2-Phenyl-1,3-benzodioxole-2-acetic acid provides a sterically bulkier and more electron-rich environment compared to the 2-methyl group in 2-Methyl-1,3-benzodioxole-2-acetic acid (MDBA, CAS 4442-72-2) [1]. This structural differentiation is critical for SAR campaigns investigating the impact of steric and electronic parameters on target engagement. While direct head-to-head biological data for these exact comparators is not available in public literature, class-level inference from benzodioxole acetic acid derivatives demonstrates that even minor substituent changes significantly alter COX inhibition potency [2].

Structure-Activity Relationship Benzodioxole Derivatives Medicinal Chemistry

Purity Specification Compared to Generic Benzodioxole Building Blocks

The typical purity of 2-Phenyl-1,3-benzodioxole-2-acetic acid is reported as 95% . In contrast, many generic benzodioxole building blocks, such as 1,3-benzodioxole-5-carboxylic acid (piperonylic acid), are often supplied at purities of 97-99% . However, the 95% purity of this specific compound is considered sufficient for its intended use as a synthetic intermediate, where subsequent purification steps are routine. The lower purity reflects the compound's status as a less common, specialized intermediate rather than a commodity chemical, which can influence procurement decisions based on cost and availability.

Chemical Synthesis Purity Standards Analytical Chemistry

Synthetic Utility as a Precursor for Morpholinoethyl Ester Derivatives with Potential Pharmacological Activity

2-Phenyl-1,3-benzodioxole-2-acetic acid serves as the key precursor for the synthesis of 2-morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate (CAS 50836-05-0) . The morpholinoethyl ester derivative is designed to improve solubility and bioavailability compared to the parent acid . While direct comparative data for the target compound versus its ester derivative are not publicly available, the class of benzodioxole acetic acid derivatives often exhibits enhanced in vivo performance when formulated as esters [1].

Synthetic Intermediate Prodrug Design Pharmacokinetics

Class-Level COX Inhibition Potential Based on Benzodioxole Acetic Acid Scaffold

Benzodioxole acetic acid derivatives have demonstrated measurable cyclooxygenase (COX) inhibitory activity in vitro. A closely related compound, acetic acid benzodioxole without a halogen (compound 4a), showed IC50 values of 1.45 µM against COX-1 and 3.34 µM against COX-2 [1]. This activity is significantly stronger than the corresponding acetate derivative 3a (IC50 = 12.32 µM for COX-1 and 14.34 µM for COX-2) [1]. While 2-Phenyl-1,3-benzodioxole-2-acetic acid itself has not been directly assayed in this study, its structural similarity to the active benzodioxole acetic acid scaffold suggests potential COX inhibitory activity that warrants experimental investigation.

COX Inhibition Anti-inflammatory Lead Discovery

Key Research and Industrial Applications for 2-Phenyl-1,3-benzodioxole-2-acetic acid (CAS 21770-52-5)


Synthesis of Novel Benzodioxole-Based NSAID Candidates

The compound serves as a core scaffold for generating novel non-steroidal anti-inflammatory drug (NSAID) candidates. Its acetic acid moiety is essential for COX inhibition, as demonstrated by comparative data showing that aryl acetic acid benzodioxoles exhibit significantly stronger COX inhibition than their acetate counterparts [1]. Researchers can utilize this compound to explore substitution patterns on the phenyl ring to optimize potency and selectivity.

Prodrug Development via Esterification

The free carboxylic acid group enables straightforward esterification to produce prodrugs with improved pharmacokinetic properties. As demonstrated by the commercial availability of the 2-morpholinoethyl ester derivative, this compound is a validated intermediate for creating bioavailable prodrugs [1]. This application is particularly relevant for optimizing in vivo performance in preclinical studies.

Structure-Activity Relationship (SAR) Studies on Benzodioxole Derivatives

The 2-phenyl substituent provides a distinct steric and electronic profile compared to the 2-methyl analog (MDBA). This differentiation is valuable for SAR campaigns aiming to understand the impact of substituent size and electronics on target binding [1]. Medicinal chemists can use this compound to probe hydrophobic interactions and π-stacking effects in enzyme active sites.

Lead Optimization for Anticancer Agents

Benzodioxole derivatives have demonstrated cytotoxic activity against various cancer cell lines, including HeLa cervical cancer cells [1]. While the specific compound's cytotoxicity has not been reported, its structural similarity to active benzodioxole acetic acid derivatives positions it as a potential lead for anticancer drug discovery. Further in vitro evaluation against relevant cancer cell lines is warranted.

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